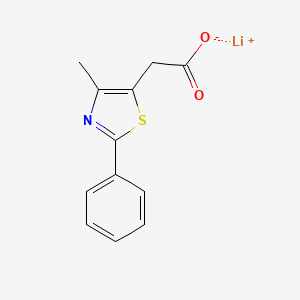

Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate

Description

Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate is a lithium salt derived from the acetic acid functionalized at the 5-position of a 4-methyl-2-phenyl-substituted thiazole ring. The thiazole core is a heterocyclic scaffold known for its diverse biological and chemical properties, including applications in pharmaceuticals and agrochemicals . Structural analogs often vary in substituents on the thiazole ring, counterions, or appended functional groups, leading to differences in physicochemical and biological properties.

Properties

IUPAC Name |

lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S.Li/c1-8-10(7-11(14)15)16-12(13-8)9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHCNSBFQMPFIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate typically involves the reaction of 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid with a lithium base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate can undergo several types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate, have demonstrated significant antimicrobial properties. Research indicates effectiveness against a range of pathogens:

- Bacteria: Effective against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

- Mechanism: The thiazole ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Anticancer Potential

The compound has shown promise in cancer research:

- Cell Proliferation Inhibition: Studies indicate that it can inhibit the growth of various cancer cell lines.

- Apoptosis Induction: this compound has been observed to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways.

Antioxidant Properties

Research has highlighted the antioxidant capabilities of this compound:

- Free Radical Scavenging: In vitro assays demonstrate its ability to neutralize free radicals, which is crucial for protecting cells from oxidative stress.

Neuroprotective Effects

Emerging studies suggest that thiazole derivatives may possess neuroprotective properties:

- Mechanism of Action: The compound may modulate neuroinflammatory responses and protect neuronal cells from damage.

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Study:

- Anticancer Activity:

- Neuroprotective Effects:

Mechanism of Action

The mechanism of action of Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The lithium ion can also play a role in stabilizing the compound and enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects : The 4-methyl and 2-phenyl groups on the thiazole ring (target compound) likely increase steric bulk and hydrophobicity compared to simpler analogs like the methoxy-substituted thiazole . This may influence binding affinity in biological systems.

- Counterion Impact : Lithium and sodium salts generally exhibit higher aqueous solubility than free acids or esters. Sodium salts (e.g., ) may have superior solubility compared to lithium salts due to Na⁺'s smaller ionic radius, but lithium ions could offer unique pharmacokinetic profiles.

- Thermal Stability : The carboxylic acid analog (mp 214–215°C ) demonstrates higher thermal stability than ester or salt forms, suggesting that the free acid is more crystalline.

Biological Activity

Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of mood disorders and various cancers. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a lithium salt of 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid. The thiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the lithium ion enhances the compound's pharmacological effects, particularly in neuropsychiatric contexts.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can influence various signaling pathways involved in cell proliferation and apoptosis.

- Cytotoxic Effects : Research indicates that thiazole derivatives can exhibit cytotoxicity against cancer cell lines. For instance, compounds containing thiazole rings have shown significant inhibition of cell growth in human glioblastoma and melanoma cells .

- Neuroprotective Properties : Lithium salts are well-documented for their mood-stabilizing effects. They may exert neuroprotective effects by enhancing neurogenesis and reducing oxidative stress in neuronal cells .

Table 1: Biological Activity Summary

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of thiazole derivatives similar to this compound. Results showed that these compounds induced apoptosis in cancer cells through mitochondrial pathways. The IC50 values for these compounds were significantly lower than those for traditional chemotherapeutics like doxorubicin, indicating a promising alternative for cancer treatment .

Case Study 2: Neuroprotective Effects

In a clinical trial involving patients with bipolar disorder, lithium was shown to improve mood stabilization and reduce the frequency of manic episodes. The study highlighted the role of lithium in promoting neurogenesis in the hippocampus, suggesting that compounds like this compound may offer similar benefits due to their structural resemblance .

Research Findings

Recent research has focused on optimizing the structure of thiazole-based compounds to enhance their biological activity. Modifications at specific positions on the thiazole ring have been shown to increase potency against various targets:

- Substituent Effects : Introduction of electron-donating groups has been linked to increased cytotoxicity against cancer cells .

- Structure Activity Relationship (SAR) : A detailed SAR analysis revealed that specific substitutions on the phenyl ring significantly affect the compound's anticancer properties .

Q & A

Basic: What are the standard synthetic routes for preparing Lithium 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate?

The synthesis typically involves:

- Thiazole ring formation : Condensation of 4-methyl-2-phenylthiazole precursors with appropriate reagents (e.g., thiourea derivatives).

- Acetate introduction : Alkylation of the thiazole intermediate with sodium monochloroacetate in aqueous or ethanolic media, followed by acidification to yield the free acid .

- Lithium salt formation : Neutralization of the acetic acid derivative with lithium hydroxide.

Optimization includes solvent selection (water, ethanol) and pH control to minimize side reactions. Purity is confirmed via melting point analysis and spectroscopic methods (IR, NMR) .

Advanced: How can solvent and catalyst systems be optimized for higher yield and purity?

- Solvent polarity : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction rates for thiazole-acetate coupling .

- Catalysts : Copper(I) iodide or palladium complexes improve regioselectivity in heterocyclic reactions .

- Temperature : Controlled reflux (70–90°C) balances reactivity and thermal decomposition risks. Post-reaction purification via column chromatography or recrystallization ensures >95% purity .

Basic: What analytical techniques confirm the compound’s structure and purity?

- Spectroscopy :

- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ 2.4 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (C=N, ~1600 cm⁻¹) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

- Elemental analysis : Validates C, H, N, S content against theoretical values .

Advanced: How to resolve discrepancies between theoretical and experimental data (e.g., elemental analysis)?

- Recalibration : Verify instrument calibration using certified standards (e.g., sulfanilamide for nitrogen analysis).

- Alternative techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+Li]⁺) .

- Sample purity : Re-purify via preparative HPLC to remove hygroscopic or solvated impurities affecting elemental results .

Basic: What in vitro assays evaluate the compound’s biological activity?

- Enzyme inhibition : COX-1/2 binding assays using fluorescence polarization or calorimetry .

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How to investigate in vitro-in vivo activity discrepancies?

- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling to detect metabolic degradation .

- Metabolite identification : Use HRMS and NMR to characterize phase I/II metabolites .

- Tissue distribution : Radiolabeled compound tracking in animal models .

Basic: What factors influence the compound’s stability in formulations?

- pH : Degradation accelerates in acidic (pH < 3) or alkaline (pH > 9) conditions due to ester hydrolysis or thiazole ring opening .

- Light/heat : Store at 4°C in amber vials to prevent photolytic cleavage of the thiazole moiety .

Advanced: How to characterize degradation products under stress conditions?

- LC-MS/MS : Identifies major degradants (e.g., free acetic acid or fragmented thiazole derivatives) .

- Forced degradation : Expose to UV light (ICH Q1B guidelines) or oxidative stress (H₂O₂) to simulate shelf-life conditions .

Basic: How can QSAR models guide structural optimization?

- Descriptor selection : LogP, polar surface area, and electronic parameters (Hammett constants) correlate with activity .

- Activity cliffs : Modify phenyl or methyl substituents to enhance COX-2 selectivity .

Advanced: What computational strategies validate molecular interactions?

- Molecular dynamics (MD) : Simulate binding pocket flexibility over 100-ns trajectories to assess docking pose stability .

- Alanine scanning mutagenesis : Validate key residues (e.g., Arg120 in COX-2) via site-directed mutagenesis .

How to address contradictions between bioactivity and computational predictions?

- Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity) .

- Conformational sampling : Re-dock using ensemble receptor structures to account for protein flexibility .

What experimental techniques validate target interactions?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD values) .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

How do structural modifications impact properties?

- Electron-withdrawing groups (e.g., -NO₂ on phenyl): Increase metabolic stability but reduce solubility .

- Lipophilic substituents (e.g., -CF₃): Enhance membrane permeability but may elevate cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.